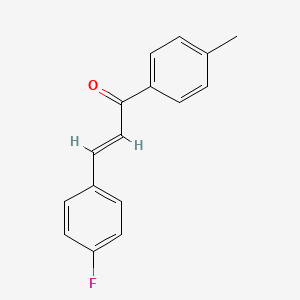
4-Fluoro-4'-methylchalcone
Overview
Description
4-Fluoro-4’-methylchalcone, also known as (2E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, is a chemical compound . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-4’-methylchalcone is C16H13FO . It has a molecular weight of 240.28 .Physical And Chemical Properties Analysis
4-Fluoro-4’-methylchalcone is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . The melting point ranges from 130.0 to 134.0 degrees Celsius .Scientific Research Applications
Biotransformation of Hydroxychalcones
Research on hydroxychalcones, including 4-fluoro-4'-methylchalcone, has explored their biotransformation using aerobic bacteria strains. This study demonstrated that these compounds can be converted into novel products, highlighting the potential for microbial processes in the development of new chalcone derivatives (Kozłowska, Potaniec, & Anioł, 2020).
Interaction with Biological Membranes and Human Albumin
A study compared the effects of methylated flavonoids, including analogs of this compound, on red blood cell membranes and human serum albumin. These compounds were found to interact with both hydrophilic and hydrophobic regions of membranes, providing insights into their potential biological activities (Włoch et al., 2021).
Antibacterial Activities
Chalcone derivatives, related to this compound, have shown significant antibacterial activity. A study on 4-hydroxy-2-methylchalcone demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting similar potential for this compound derivatives (Ismiyarto et al., 2018).
Fluorescent Chemosensor Applications
This compound derivatives have been used in developing fluorescent chemosensors for detecting cyanide anions. This application in chemical sensing and imaging demonstrates the versatility of this compound in analytical chemistry and biological systems (Yang et al., 2015).
Non-Linear Optical Properties
The non-linear optical properties of this compound crystals have been studied, showing their potential in photonics and material science. These properties are critical for applications in telecommunications and information processing (Prabu et al., 2014).
Bioisosteric Replacement Studies
Bioisosteric replacement of the hydroxy group in chalcones, including those related to this compound, has been explored to improve solubility and potency. Such modifications can lead to more effectiveand soluble compounds, expanding the potential applications of these chalcone derivatives in various fields (Nielsen et al., 2004).
Solvatochromism and Solvatofluorochromism
Studies on the solvatochromic and solvatofluorochromic properties of chalcone derivatives, similar to this compound, are significant. These studies contribute to understanding how solvent properties influence the optical spectra of these molecules, which is important for their application in spectral luminescent probes in medical and biological studies (Bakhshiev et al., 2006).
Synthesis and Biological Evaluation
Research on the synthesis of novel 4′-fluoro-2′-hydroxychalcone derivatives and their evaluation as antioxidants, anti-inflammatory, and analgesic agents showcases the broad spectrum of biological activities these compounds can exhibit. This opens up possibilities for their use in pharmaceutical and medical applications (Abdellatif et al., 2015).
Chalcone Inhibitors in Inflammatory Diseases
A study on 4'-Aminochalcones, including derivatives of this compound, revealed their potent inhibition of the chlorinating activity of myeloperoxidase. This suggests their potential as pharmacological agents in treating inflammatory diseases, highlighting another significant application area for these compounds (Zeraik et al., 2012).
Safety and Hazards
4-Fluoro-4’-methylchalcone can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
4-Fluoro-4’-methylchalcone, a derivative of chalcone, has been found to exhibit a variety of pharmacological activities. The primary targets of 4-Fluoro-4’-methylchalcone are enzymes, cancer cell lines, and pathological microorganisms . It has been reported that chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways .
Mode of Action
The mode of action of 4-Fluoro-4’-methylchalcone involves its interaction with these targets. The presence of the reactive α,β-unsaturated system in the chalcone’s rings allows 4-Fluoro-4’-methylchalcone to exhibit different potential pharmacological properties . By interacting with its targets, 4-Fluoro-4’-methylchalcone can inhibit enzymes, control a number of signaling molecules and cascades related to disease modification .
Biochemical Pathways
4-Fluoro-4’-methylchalcone affects various biochemical pathways. As a derivative of chalcone, it plays a significant role in the flavonoid biosynthetic pathway . Its interaction with its targets can lead to changes in these pathways, resulting in its various pharmacological effects .
Result of Action
The molecular and cellular effects of 4-Fluoro-4’-methylchalcone’s action are diverse due to its ability to modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification . These effects contribute to its various pharmacological properties, including its antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPODNGYDYQLY-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13565-38-3 | |
| Record name | 4-Fluoro-4'-methylchalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)
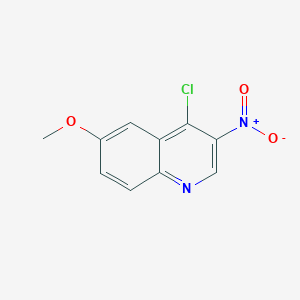
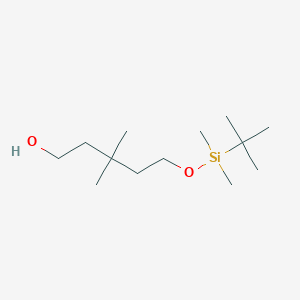
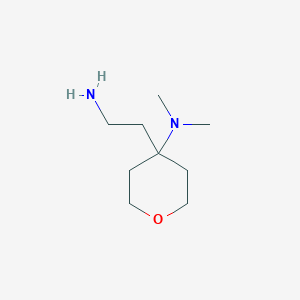



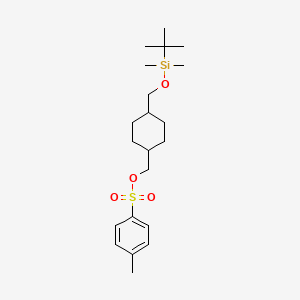

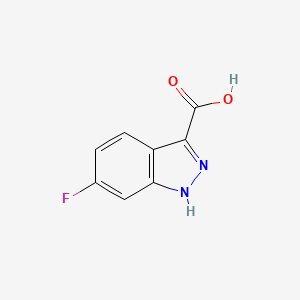
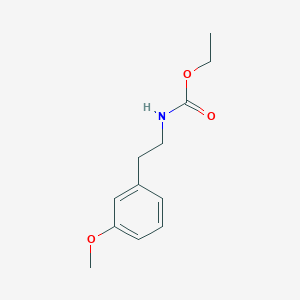
![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)
